molecular formula C8H7BrClN3 B2376193 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 885220-89-3

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2376193
CAS No.: 885220-89-3
M. Wt: 260.52
InChI Key: XMPNNZUQHXEYBR-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the linear formula C8H7N3Cl1Br1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One method involves the use of N-bromosuccinimide at 20℃ for 16 hours . Another method involves the use of bromine in methanol and water at -10℃ .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7N3Cl1Br1 . The InChI key for this compound is WIAUQKQGUHBPSA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solid form . The InChI key for this compound is WIAUQKQGUHBPSA-UHFFFAOYSA-N .

Scientific Research Applications

Antianxiety Properties

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been explored for its antianxiety properties. Research indicated that it exhibited an anxiolytic effect in animals comparable to clinically used benzodiazepines like diazepam and chlorodiazepoxide. This compound was part of a study on forty derivatives of pyrazolo[1,5-a]pyrimidine, which demonstrated promising results as antianxiety agents without potentiation of central nervous system depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).

Chemical Synthesis

This compound has been utilized in the chemical synthesis of various heterocyclic structures. For instance, it served as an intermediate in the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This method offered an improvement over prior methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).

Crystal Structure Analysis

The compound's role in crystal structure analysis has also been noteworthy. Studies have investigated the molecular structure of pyrazolo[1,5-a]pyrimidines, including this compound. These analyses contribute to a deeper understanding of intermolecular interactions and molecular packing in crystalline structures (Frizzo et al., 2011).

Safety and Hazards

The safety and hazards associated with 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine include skin irritation, skin sensitization, and eye irritation. It also poses a hazard to aquatic life .

Properties

IUPAC Name

3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN3/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNNZUQHXEYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885220-89-3
Record name 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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